molecular formula C18H16N4O7S2 B2781129 ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 887208-87-9

ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2781129
CAS No.: 887208-87-9
M. Wt: 464.47
InChI Key: DBOPUDOFJUOZEL-ZZEZOPTASA-N
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Description

Ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a 2,3-dihydrobenzothiazole core substituted with a sulfamoyl group at position 6 and a (Z)-configured 4-nitrobenzoyl imino group at position 2. The ethyl ester moiety enhances solubility and modulates bioavailability. Characterization typically employs $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, IR spectroscopy, and elemental analysis .

Properties

IUPAC Name

ethyl 2-[2-(4-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7S2/c1-2-29-16(23)10-21-14-8-7-13(31(19,27)28)9-15(14)30-18(21)20-17(24)11-3-5-12(6-4-11)22(25)26/h3-9H,2,10H2,1H3,(H2,19,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOPUDOFJUOZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the nitrobenzoyl, imino, and sulfamoyl groups. The final step involves esterification to form the ethyl acetate derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfamoyl group under mild conditions.

Major Products

The major products formed from these reactions include amino derivatives, reduced imines, and substituted benzothiazoles, which can be further utilized in various applications.

Scientific Research Applications

ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (Compound 6a)

Structural Features :

  • Core : Benzothiazole fused with indole.
  • Substituents: Cyano group at the acetate position and indole at position 2.
  • Synthesis: Three-component reaction of benzothiazole, ethyl bromocyanoacetate, and indole derivatives in acetone under reflux for 5 hours (yield: 60–75%) .

Comparison with Target Compound :

  • Functional Groups: The target compound replaces the indole and cyano groups with a 4-nitrobenzoyl imino and sulfamoyl group.
  • Bioactivity : Indole derivatives often exhibit anticancer or antimicrobial properties, whereas the sulfamoyl group in the target compound may confer sulfonamide-like inhibition (e.g., carbonic anhydrase or dihydropteroate synthase).

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)

Structural Features :

  • Core : 1,3,5-Triazine ring linked to a sulfonylurea bridge.
  • Substituents : Methyl ester, methoxy/trifluoroethoxy groups, and sulfonyl moiety .

Comparison with Target Compound :

  • Core Differences : Triazine vs. benzothiazole. Benzothiazoles are more rigid and aromatic, favoring π-π stacking in biological targets.
  • Functional Groups : Both compounds feature sulfonamide/sulfamoyl groups, which are critical for herbicidal activity in sulfonylureas (acetolactate synthase inhibition). The target compound’s nitro group may enhance binding affinity compared to methoxy groups in herbicides.
  • Applications : Sulfonylureas are herbicides, while the target compound’s applications remain speculative but could span medicinal chemistry.

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Synthesis Method Applications Bioactivity Hypothesis
Target Compound Benzothiazole 4-Nitrobenzoyl imino, sulfamoyl, ethyl ester MCR (inferred) Medicinal chemistry Enzyme inhibition, antimicrobial
Ethyl 2-(2-(1H-Indol-3-yl)benzothiazol-3-yl)-2-cyanoacetate Benzothiazole-indole Indole, cyano, ethyl ester Three-component reflux reaction Pharma research Anticancer, antimicrobial
Triflusulfuron Methyl Triazine-sulfonylurea Trifluoroethoxy, sulfonyl, methyl ester Substitution reactions Herbicide Acetolactate synthase inhibition

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s nitro and sulfamoyl groups enable diverse derivatization, akin to indole and cyano modifications in Compound 6a .
  • Bioactivity Potential: The sulfamoyl group aligns with sulfonamide drugs, suggesting antibacterial or diuretic applications.
  • Divergent Applications : Structural analogs like sulfonylureas highlight how core heterocycles (triazine vs. benzothiazole) dictate application niches—herbicides vs. pharmaceuticals.

Biological Activity

Ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₄S₂
  • Molecular Weight : 299.37 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested against standard antibiotic-resistant strains. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant bacteria .

Case Study 2: Cancer Cell Line Analysis

A recent study assessed the compound's effects on different cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 15 µM to 30 µM across various cell types. The study concluded that this compound could be a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursor molecules such as 4-nitrobenzoyl chloride and sulfamoyl-functionalized benzothiazole intermediates. Key steps include:

Condensation : Formation of the imine bond between the 4-nitrobenzoyl group and the benzothiazole core under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .

Acetylation : Introduction of the ethyl acetate group via nucleophilic substitution, often employing K₂CO₃ as a base in THF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

  • Critical Parameters : Reaction temperature, solvent choice (e.g., THF for polar aprotic conditions), and stoichiometric control of nitrobenzoyl chloride to prevent side reactions .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Z-configuration of the imine bond and sulfamoyl group placement. For example, the imine proton typically appears as a singlet at δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 513.63) and fragment patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) and detect regioisomeric impurities .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1350 cm⁻¹ (asymmetric SO₂ stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂). Response surface methodology (RSM) identifies optimal conditions .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., over-oxidation) and achieving yields >85% .
  • In Situ Monitoring : Raman spectroscopy tracks imine bond formation in real time, enabling rapid adjustments .

Q. What computational approaches predict the biological targets of this benzothiazole derivative?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase). The nitro group shows high affinity for hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .
  • QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ values for nitro/sulfamoyl groups) with antibacterial IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding) .

Q. How do structural modifications (e.g., nitro vs. sulfamoyl groups) affect its bioactivity?

  • Methodological Answer :

  • Comparative Analysis :
ModificationTarget Activity (IC₅₀, μM)Solubility (mg/mL)
4-NitrobenzoylCOX-2 inhibition: 0.450.12 (PBS, pH 7.4)
4-MethylsulfamoylDHFR inhibition: 1.20.35
4-ChlorobenzoylAntimicrobial: 8.70.08
  • Mechanistic Insight : Nitro groups enhance electron-withdrawing effects, increasing electrophilicity and enzyme inhibition. Sulfamoyl groups improve solubility but reduce membrane permeability .

Q. What strategies address contradictory data in biological activity assessments?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
  • Metabolic Stability Testing : Liver microsome assays (e.g., human CYP450 isoforms) identify rapid degradation (t₁/₂ < 30 min) as a source of false negatives .
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorometric) with cellular viability (MTT assay) to confirm target engagement vs. off-target toxicity .

Key Considerations for Researchers

  • Data Contradictions : Discrepancies between in vitro and in vivo results often arise from poor pharmacokinetics (e.g., low oral bioavailability). Use prodrug strategies (e.g., ester hydrolysis) to improve absorption .
  • Reaction Pathway Ambiguities : Conflicting mechanistic proposals (e.g., radical vs. ionic pathways in nitro group reduction) require isotopic labeling (¹⁸O) or EPR spectroscopy to resolve .

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